N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine
Overview
Description
It inhibits the synthesis of oleic acid and tuberculostearic acid, which are essential components of the cell wall of Mycobacterium tuberculosis . Thiocarlide has shown considerable antimycobacterial activity in vitro and is effective against multi-drug resistant strains of Mycobacterium tuberculosis .
Mechanism of Action
Target of Action
The compound, also known as 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine, is primarily targeted towards tyrosine kinase inhibitors . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cellular functions such as cell growth, differentiation, metabolism, and division .
Mode of Action
This compound interacts with its target, the tyrosine kinase, by inhibiting its activity . The inhibition of tyrosine kinase disrupts the signal transduction pathways, thereby preventing the activation of proteins that would otherwise promote cell proliferation and survival .
Biochemical Pathways
The compound affects the Bcr-Abl tyrosine kinase pathway . This pathway is critical in certain types of cancers, including chronic myelogenous leukemia (CML) and acute lymphocytic leukemia (ALL) that are Philadelphia chromosome-positive (Ph+) . By inhibiting this pathway, the compound can potentially halt the progression of these cancers .
Result of Action
By inhibiting the Bcr-Abl tyrosine kinase pathway, the compound can disrupt cell proliferation and survival, leading to a halt in the progression of certain types of cancers . This can result in the reduction of cancerous cells and potentially lead to the remission of the disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiocarlide can be synthesized through the reaction of 4-(3-methylbutoxy)aniline with thiophosgene. The reaction involves the formation of a thiourea linkage between two 4-(3-methylbutoxy)aniline molecules. The reaction conditions typically require a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of thiocarlide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Thiocarlide undergoes several types of chemical reactions, including:
Oxidation: Thiocarlide can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of thiocarlide can lead to the formation of amines.
Substitution: Thiocarlide can undergo nucleophilic substitution reactions, particularly at the thiourea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with thiocarlide under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Thiocarlide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of thiourea derivatives.
Biology: Studied for its antimycobacterial properties and its mechanism of action against Mycobacterium tuberculosis.
Medicine: Investigated for its potential use in treating multi-drug resistant tuberculosis.
Industry: Used in the development of new antimicrobial agents and as a reference compound in drug development
Comparison with Similar Compounds
Thiocarlide is similar to other thiourea drugs used in the treatment of tuberculosis, such as isoniazid and ethionamide. thiocarlide has a unique mechanism of action as it partially inhibits the synthesis of fatty acids, unlike isoniazid and ethionamide, which primarily target mycolic acid synthesis .
Similar Compounds
Isoniazid: A first-line antituberculosis drug that inhibits mycolic acid synthesis.
Ethionamide: A second-line antituberculosis drug that also targets mycolic acid synthesis.
Prothionamide: Similar to ethionamide, used in the treatment of drug-resistant tuberculosis.
Thiocarlide’s unique ability to inhibit fatty acid synthesis makes it a valuable addition to the arsenal of drugs used to combat tuberculosis, especially in cases of multi-drug resistant strains.
Properties
IUPAC Name |
4-methyl-3-N-(4-pyridin-3-ylpyrimidin-2-yl)benzene-1,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5/c1-11-4-5-13(17)9-15(11)21-16-19-8-6-14(20-16)12-3-2-7-18-10-12/h2-10H,17H2,1H3,(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAIPGVQJVGBIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC2=NC=CC(=N2)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433443 | |
Record name | 4-Methyl-N~3~-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152460-10-1 | |
Record name | 6-Methyl-N-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152460-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imatinib amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152460101 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyl-N~3~-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Benzenediamine, 4-methyl-N3-[4-(3-pyridinyl)-2-pyrimidinyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.412 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IMATINIB AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR9RZF7KDS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine in the synthesis of Imatinib Mesylate?
A: this compound is a vital precursor in the synthesis of Imatinib Mesylate. [, , ] It reacts with 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid or its derivatives to form the final active pharmaceutical ingredient. Different synthetic routes utilize various catalysts and reaction conditions, impacting overall yield and purity. []
Q2: Can you describe a common synthetic route for Imatinib Mesylate utilizing this compound?
A: One method involves reacting this compound with 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid in the presence of a phosphite ester catalyst (like trimethyl phosphate) and an organic solvent like N,N-dimethylformamide. [] This reaction typically occurs at elevated temperatures (50-90°C). The resulting product is then further processed to obtain the final Imatinib Mesylate form.
Q3: Are there analytical methods available to detect this compound as an impurity in Imatinib Mesylate?
A: Yes, sensitive and selective LC-MS/MS methods have been developed to quantify this compound in Imatinib Mesylate. [] This is crucial for quality control as even trace amounts of unreacted starting materials or impurities can impact drug safety and efficacy.
Q4: What are the advantages of the reported synthetic methods using this compound for Imatinib Mesylate production?
A: Some reported advantages include simplified reaction steps, [] readily available starting materials, [] relatively mild reaction conditions, [] and high product yields (up to 95%). [] These factors contribute to the feasibility of large-scale industrial production of Imatinib Mesylate.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.